molecular formula C8H11NO4 B3013274 5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248318-14-9

5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B3013274
CAS No.: 2248318-14-9
M. Wt: 185.179
InChI Key: IWVCQVMSMJQLLF-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure that includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of cyclobutylamine with glyoxylic acid under acidic conditions to form the oxazolidine ring . Another approach involves the use of carbonyl compounds and alkenes in the presence of a photocatalyst and an acid additive .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other functionalized derivatives.

Scientific Research Applications

5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,3-oxazolidine-5-carboxylic acid: Shares a similar core structure but lacks the cyclobutyl group.

    Oxothiazolidinecarboxylic acid: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring.

Uniqueness

5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other oxazolidine derivatives.

Properties

IUPAC Name

5-cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-6(11)8(5-2-1-3-5)4-9-7(12)13-8/h5H,1-4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVCQVMSMJQLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CNC(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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